D-Fructose-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Fructose-13C6 is the 13C labeled D-Fructose . It is a naturally occurring monosaccharide found in many plants . It is used as an internal standard for the quantification of D-fructose .

Synthesis Analysis

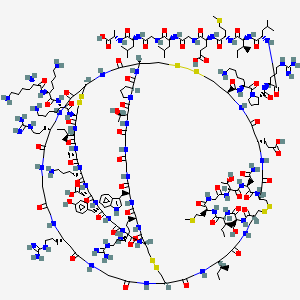

D-Fructose-13C6 can be synthesized from unprotected D-fructose and Fmoc-L-lysine hydrochloride . The glycated building block Nα-Fmoc-Lys [Nε-(2-deoxy-D-glucos-2-yl),Nε-Boc]-OH, which was synthesized in two steps starting from unprotected D-fructose and Fmoc-L-lysine hydrochloride, was site-specifically incorporated during solid-phase peptide synthesis .

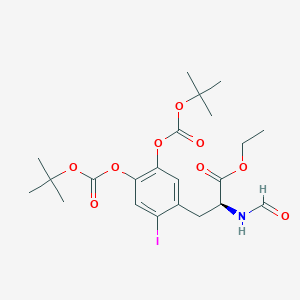

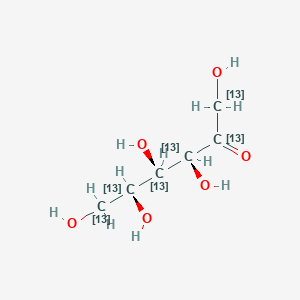

Molecular Structure Analysis

The molecular formula of D-Fructose-13C6 is 13C6H12O6 . Its molecular weight is 186.11 . The SMILES notation for D-Fructose-13C6 is O[13CH2]13C13C@H13C@H[13CH2]O)=O .

Chemical Reactions Analysis

D-Fructose-13C6 is derived, in addition to glucose, from the breakdown of sucrose by sucrase in the intestine . It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, which is an intermediate in the production of D-glucose via gluconeogenesis .

Physical And Chemical Properties Analysis

D-Fructose-13C6 is a crystalline solid . It is soluble in DMSO (1 mg/ml) and PBS (pH 7.2, 10 mg/ml) . It should be stored at -20°C and shipped at room temperature .

Aplicaciones Científicas De Investigación

Biomolecular NMR Studies

D-Fructose-13C6 is used in biomolecular Nuclear Magnetic Resonance (NMR) studies . NMR is a powerful tool for studying the structure and dynamics of molecules, and the use of isotopically labeled compounds like D-Fructose-13C6 can enhance the sensitivity and resolution of NMR experiments.

Metabolism Research

D-Fructose-13C6 is used in metabolism research . By tracking the fate of the 13C atoms, researchers can gain insights into the metabolic pathways that fructose undergoes in the body. This can help in understanding diseases related to fructose metabolism, such as diabetes and obesity.

Metabolomics Studies

In metabolomics, D-Fructose-13C6 is used to trace the metabolic fate of fructose in biological systems . Metabolomics is the large-scale study of small molecules, commonly known as metabolites, within cells, biofluids, tissues, or organisms.

Internal Standard for Quantification

D-Fructose-13C6 is used as an internal standard for the quantification of D-fructose by Gas Chromatography (GC) or Liquid Chromatography Mass Spectrometry (LC-MS) . The use of an internal standard can improve the accuracy and precision of quantitative analyses.

Biosynthesis Studies

D-Fructose-13C6 is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate . This compound plays a key role in glycolysis and gluconeogenesis, two important metabolic pathways.

Isotopic Labeling in Sucrose

D-Fructose-13C6 is used in the synthesis of isotopically labeled sucrose . This can be useful in studies investigating the metabolism and physiological effects of sucrose.

Mecanismo De Acción

Target of Action

D-Fructose-13C6, a labeled form of D-Fructose, is a naturally occurring monosaccharide found in many plants . It is primarily targeted by the enzymes involved in fructose metabolism, such as fructokinase .

Mode of Action

D-Fructose-13C6 interacts with its targets, the enzymes involved in fructose metabolism, to undergo various metabolic processes. It is derived, in addition to glucose, from the breakdown of sucrose by sucrase in the intestine . It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, which is an intermediate in the production of D-glucose via gluconeogenesis .

Biochemical Pathways

D-Fructose-13C6 is involved in several biochemical pathways. It is a precursor in the biosynthesis of D-fructose-1,6-bisphosphate, an intermediate in the production of D-glucose via gluconeogenesis . Deficiencies in the enzymes that metabolize D-fructose can lead to inborn errors of metabolism that range from benign, for fructokinase deficiency, to severe, for hereditary fructose intolerance .

Pharmacokinetics

The pharmacokinetics of D-Fructose-13C6 are similar to those of regular D-Fructose. It is rapidly cleared by the intestines and liver and is catabolized for energetic purposes, converted to glucose and its polymeric storage form, glycogen, or to fatty acids and is stored as triglycerides .

Result of Action

The molecular and cellular effects of D-Fructose-13C6’s action are primarily related to energy production and storage. It contributes to the production of glucose via gluconeogenesis and the formation of glycogen for energy storage . When fructose is consumed in excess, it may contribute to the pathogenesis of cardiometabolic disease . Fructose significantly reduces peak glycolytic and peak mitochondrial metabolism without altering related gene or protein expression .

Action Environment

The action, efficacy, and stability of D-Fructose-13C6 can be influenced by various environmental factors. For instance, the presence of other sugars, such as glucose, can affect its metabolism . Additionally, the physiological environment, such as the pH and temperature, can also impact its stability and action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-HJLYHLTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C](=O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

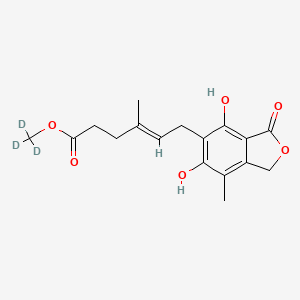

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)

![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)